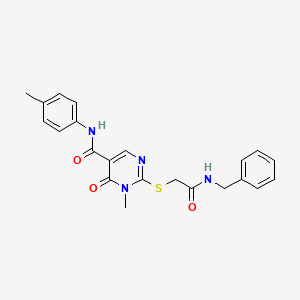
2-((2-(benzylamino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzylamino group, a thioether group, a carboxamide group, and a pyrimidine ring . The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential applications.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through reactions involving carboxylic acid functional groups, which are often benzylated using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The p-tolyl group is a functional group related to toluene, which can generate three possible structural isomers .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the benzylamino group could participate in nucleophilic substitution reactions, while the carboxamide group could undergo hydrolysis or reduction reactions .Applications De Recherche Scientifique
Synthesis and Reactions
Research on related compounds, such as 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives (Biginelli-compounds), has explored their synthesis and reactions. These studies have included the investigation of methylation, acylation, and the synthesis of various heterocyclic structures, demonstrating the chemical versatility and potential applications of such compounds in medicinal and synthetic organic chemistry (Kappe & Roschger, 1989).
Antimicrobial Activity
Compounds similar to the one , such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, have shown promising antimicrobial activity. This includes effectiveness against strains like Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Kolisnyk et al., 2015).
Biological Activity Investigations
The biological activity of similar compounds, such as 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, has been evaluated against various microbial strains, showing potential as inhibitors in photosynthetic electron transport and revealing insights into structure-activity relationships (Imramovský et al., 2011).
Synthesis and Antitumor Activity
Some pyrimidine derivatives, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown antitumor activity, highlighting the potential of structurally related compounds in oncology research (Grivsky et al., 1980).
Structural Studies
X-ray diffraction studies on related tetrahydropyrimidine-2-thiones, like 5-benzoyl-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione, offer insights into the molecular and crystal structures of these compounds, which can be crucial for understanding their pharmacological properties (Gurskaya et al., 2003).
Propriétés
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-N-(4-methylphenyl)-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-8-10-17(11-9-15)25-20(28)18-13-24-22(26(2)21(18)29)30-14-19(27)23-12-16-6-4-3-5-7-16/h3-11,13H,12,14H2,1-2H3,(H,23,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDJTVVGFSHWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(benzylamino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


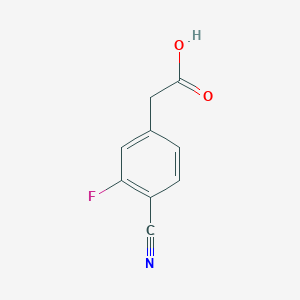

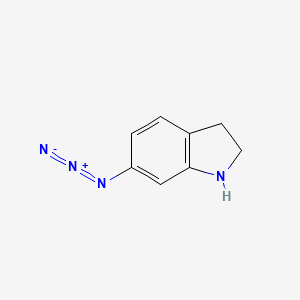
![N,N-Dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)
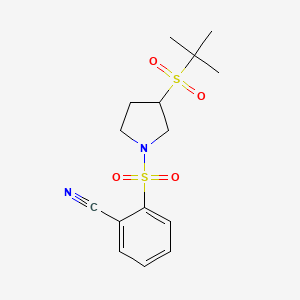
![(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2667481.png)
![tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2667482.png)
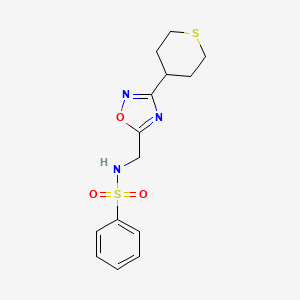
![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-prop-2-enylprop-2-enamide](/img/structure/B2667484.png)

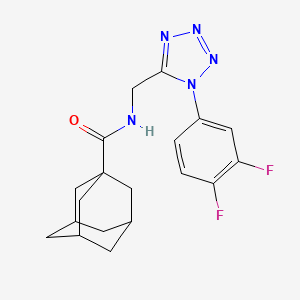
![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667493.png)
![(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione](/img/structure/B2667494.png)